molecular formula C47H95N2O6P B10821485 Sphingomyelin (porcine RBC)

Sphingomyelin (porcine RBC)

Cat. No.: B10821485
M. Wt: 815.2 g/mol
InChI Key: QEDPUVGSSDPBMD-UHFFFAOYSA-N
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Description

Sphingomyelin is a type of sphingolipid found in animal cell membranes, particularly in the membranous myelin sheath that surrounds some nerve cell axons. It consists of phosphocholine and ceramide, or a phosphoethanolamine head group. Sphingomyelin is a crucial component of the plasma membrane and plays significant roles in cell signaling and membrane structure . In mammals, sphingomyelin content ranges from 2 to 15% in most tissues, with higher concentrations found in nerve tissues, red blood cells, and ocular lenses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The biosynthesis of sphingomyelin primarily occurs in the endoplasmic reticulum and Golgi apparatus. The synthesis involves several key enzymes, such as serine palmitoyltransferase, ceramide synthase, and sphingomyelin synthase . The first committed step of sphingomyelin synthesis involves the condensation of L-serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase . This reaction produces 3-ketosphinganine, which is subsequently reduced to sphinganine. Sphinganine is then acylated by ceramide synthase to form dihydroceramide, which is finally converted to ceramide. Sphingomyelin synthase transfers a phosphocholine group from phosphatidylcholine to ceramide, forming sphingomyelin .

Industrial Production Methods

Industrial production of sphingomyelin often involves extraction from natural sources such as eggs or bovine brain. The extraction process typically includes lipid extraction using solvents like chloroform and methanol, followed by purification using techniques such as thin-layer chromatography . The extracted sphingomyelin can then be further processed to obtain specific chain lengths, such as palmitoylsphingomyelin .

Comparison with Similar Compounds

Properties

IUPAC Name

[3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H95N2O6P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-26-27-29-31-33-35-37-39-41-47(51)48-45(44-55-56(52,53)54-43-42-49(3,4)5)46(50)40-38-36-34-32-30-28-19-17-15-13-11-9-7-2/h38,40,45-46,50H,6-37,39,41-44H2,1-5H3,(H-,48,51,52,53)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDPUVGSSDPBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H95N2O6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

815.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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